(3aS,6aR)-5-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-fluorophenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-5-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-fluorophenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-5-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-fluorophenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorophenyl group, and the construction of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-5-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-fluorophenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound (3aS,6aR)-5-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-fluorophenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical
Properties
IUPAC Name |
(3aS,6aR)-5-(4,6-dimethylpyrimidin-2-yl)-3-[3-(4-fluorophenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-13-10-14(2)23-19(22-13)24-11-17-18(12-24)27-20(26)25(17)9-3-4-15-5-7-16(21)8-6-15/h5-8,10,17-18H,3-4,9,11-12H2,1-2H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUHRIWLKPNXJE-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3C(C2)OC(=O)N3CCCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2C[C@H]3[C@@H](C2)OC(=O)N3CCCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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